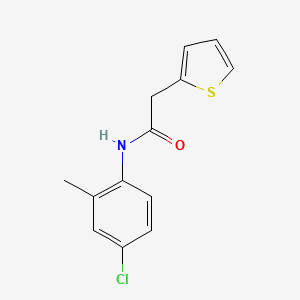
N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide, also known as CMT-3, is a synthetic compound that belongs to the class of thienylacetamides. It has shown promising results in various scientific research studies, particularly in the field of cancer research.
科学的研究の応用
N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. Additionally, N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide has been found to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer treatments.
作用機序
The exact mechanism of action of N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of matrix metalloproteinases (MMPs). MMPs are enzymes that play a role in the breakdown of extracellular matrix, which is necessary for cancer cell invasion and metastasis. By inhibiting MMP activity, N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide may prevent cancer cells from spreading and invading surrounding tissues.
Biochemical and Physiological Effects:
Studies have shown that N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide has minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been found to have anti-inflammatory properties, which may make it useful for the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer alternative to traditional chemotherapy drugs, which can have toxic effects on normal cells. However, one limitation is that N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide has poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide and its potential as a cancer treatment. Other potential applications of N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide include the treatment of inflammatory diseases and the development of new drug delivery systems. Overall, the promising results of N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide in scientific research studies suggest that it has great potential for future development as a therapeutic agent.
合成法
The synthesis of N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-chlorothiophene. This is then reacted with 4-chloro-2-methylaniline to form N-(4-chloro-2-methylphenyl)-2-chlorothiopheneacetamide. Finally, this intermediate is reacted with sodium methoxide to form N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide.
特性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS/c1-9-7-10(14)4-5-12(9)15-13(16)8-11-3-2-6-17-11/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWHJOCWPLQMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7012381 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

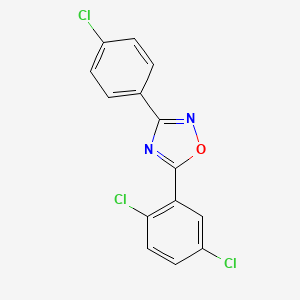
![N-[4-(acetylamino)-3-methylphenyl]-2-phenylacetamide](/img/structure/B5765788.png)
![2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B5765794.png)
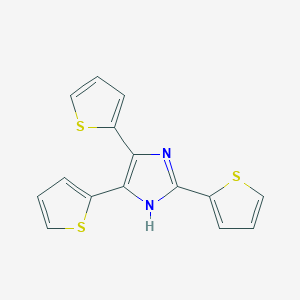
![2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5765823.png)
![4-[(2-chlorophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde](/img/structure/B5765827.png)
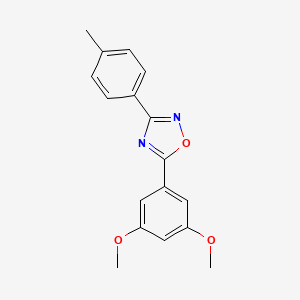
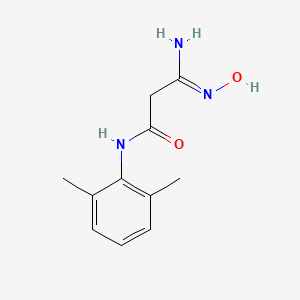
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5765846.png)
![1-[(4-fluorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5765848.png)
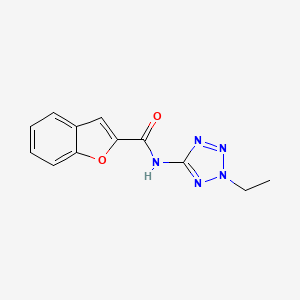
![2-(4-pyridinyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5765879.png)
![methyl 5-[(4-{2-[(4-chlorophenyl)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5765884.png)
![2-{[5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5765887.png)